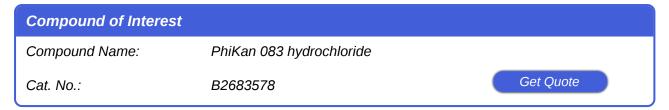


PhiKan 083 Hydrochloride: A Technical Guide to its Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PhiKan 083 hydrochloride is a novel small molecule stabilizer of the tumor suppressor protein p53, specifically targeting the Y220C mutant. The Y220C mutation is a common oncogenic mutation that creates a surface crevice in the p53 protein, leading to its thermal destabilization and inactivation. PhiKan 083, a carbazole derivative, was identified through an in silico screening approach and has been shown to bind to this mutation-induced cavity, thereby stabilizing the protein and slowing its rate of denaturation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of PhiKan 083 hydrochloride, including detailed experimental protocols and a summary of its biophysical and cellular activities.

Introduction

The tumor suppressor p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest, apoptosis, and DNA repair.[1] Mutations in the TP53 gene are the most common genetic alterations in human cancers, with the Y220C mutation being one of the most frequent. This mutation results in a conformational change that significantly destabilizes the p53 protein, rendering it non-functional. The restoration of wild-type function to mutant p53 is a promising therapeutic strategy in oncology. **PhiKan 083 hydrochloride** emerged from a targeted drug discovery effort to identify small molecules capable of stabilizing the p53-Y220C mutant and restoring its tumor-suppressive functions.



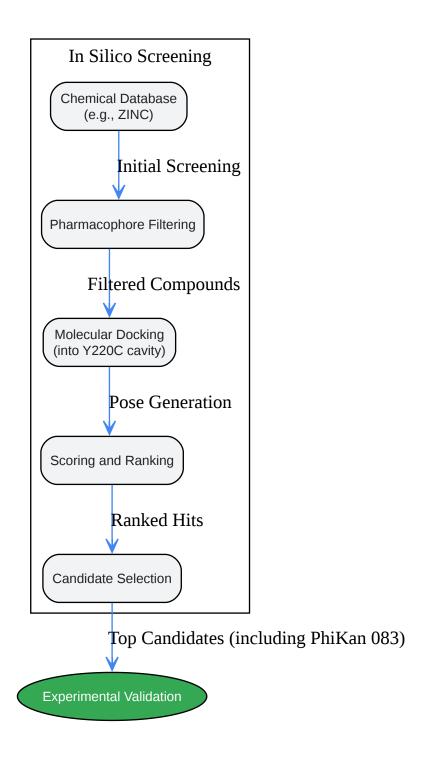
Discovery of PhiKan 083 Hydrochloride

PhiKan 083 was discovered through a structure-based in silico screening of a chemical database against the crystal structure of the p53-Y220C mutant.[2] This computational approach aimed to identify compounds with the potential to bind to the surface cavity created by the Y220C mutation.

In Silico Screening Workflow

The discovery process involved a multi-step virtual screening protocol to identify and prioritize candidate molecules.





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Caption: Workflow of the in silico screening process for the identification of p53-Y220C stabilizers.

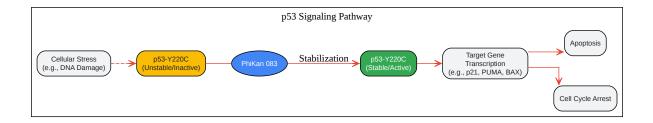
Mechanism of Action



PhiKan 083 hydrochloride functions as a molecular chaperone for the p53-Y220C mutant. It non-covalently binds to the mutation-induced surface crevice, providing thermodynamic stabilization to the folded state of the protein.[2] This stabilization counteracts the destabilizing effect of the Y220C mutation, increasing the melting temperature and half-life of the mutant p53 protein.[2] The restoration of a more stable, wild-type-like conformation is hypothesized to rescue its DNA-binding and transcriptional activities.

Signaling Pathway Context

The stabilization of p53-Y220C by PhiKan 083 allows the restored p53 to participate in its canonical signaling pathway, leading to the transcription of target genes involved in cell cycle arrest and apoptosis.



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Caption: The role of PhiKan 083 in the p53 signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data reported for **PhiKan 083 hydrochloride**.

Table 1: Biophysical and Biochemical Data



Parameter	Value	Method	Reference
Dissociation Constant (Kd)	~150 μM	Isothermal Titration Calorimetry	[2]
Melting Temperature (Tm) Increase	~2 °C (at 2.5 mM)	Differential Scanning Fluorimetry	[2]
Half-life Increase (at 37°C)	From 3.8 min to 15.7 min	Kinetic Denaturation Assay	[2]

Table 2: In Vitro Cellular Activity

Cell Line	Treatment	Effect	Reference
Engineered variants of Ln229 cells	125 μM PhiKan 083	~70 ± 5% reduction in cell viability	[3]
Ln229 cells (p53wt, p53Y220C, etc.)	100 μM PhiKan 083 + 1 μM Doxorubicin	Enhanced pro- apoptotic activity	[4]

Experimental ProtocolsIsothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd) of PhiKan 083 to the p53-Y220C core domain.

Protocol:

- Purified recombinant p53-Y220C core domain is dialyzed against the ITC buffer (e.g., 25 mM potassium phosphate, pH 7.2, 150 mM NaCl, 1 mM TCEP).
- The protein solution (typically 30-50 μ M) is loaded into the sample cell of the microcalorimeter.
- **PhiKan 083 hydrochloride** is dissolved in the same buffer to a concentration of 0.5-2 mM and loaded into the injection syringe.



- A series of small injections (e.g., 2 μL) of the PhiKan 083 solution are made into the protein solution at a constant temperature (e.g., 25°C).
- The heat change associated with each injection is measured.
- The resulting data are fitted to a single-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Differential Scanning Fluorimetry (DSF)

Objective: To measure the change in the melting temperature (Tm) of p53-Y220C upon binding of PhiKan 083.

Protocol:

- A solution of the p53-Y220C core domain (e.g., 10 μ M) is prepared in a suitable buffer (e.g., 25 mM HEPES, pH 7.2, 150 mM NaCl).
- A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) is added to the protein solution.
- The protein-dye mixture is aliquoted into a 96-well PCR plate.
- PhiKan 083 hydrochloride is added to the wells at various concentrations.
- The plate is heated in a real-time PCR machine with a temperature gradient (e.g., from 25°C to 95°C in 1°C/min increments).
- Fluorescence is monitored as a function of temperature.
- The melting temperature (Tm) is determined as the midpoint of the unfolding transition, which is the peak of the first derivative of the melting curve.

Cell Viability Assay

Objective: To assess the effect of PhiKan 083 on the viability of cancer cells expressing p53-Y220C.



Protocol:

- Human cancer cell lines (e.g., Ln229 glioblastoma cells engineered to express p53-Y220C)
 are seeded in 96-well plates at a predetermined density.
- After allowing the cells to adhere overnight, they are treated with various concentrations of PhiKan 083 hydrochloride.
- The cells are incubated for a specified period (e.g., 48 hours).
- A cell viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement) is added to each well.
- After an appropriate incubation time with the reagent, the absorbance or fluorescence is measured using a plate reader.
- Cell viability is calculated as a percentage relative to untreated control cells.

Synthesis

A potential synthetic route for 9-ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride can be envisioned based on established carbazole chemistry.



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Caption: A plausible synthetic pathway for **PhiKan 083 hydrochloride**.

Preclinical and Clinical Development Status

As of the latest available information, there are no published in vivo animal studies or human clinical trials for **PhiKan 083 hydrochloride**. The development of this compound appears to be in the preclinical stage, with research focused on its in vitro characterization and the exploration of its mechanism of action. Further studies would be required to evaluate its



pharmacokinetic properties, in vivo efficacy, and safety profile before it could be considered for clinical development.

Conclusion

PhiKan 083 hydrochloride represents a pioneering example of a rationally designed small molecule that can stabilize a specific mutant form of the p53 tumor suppressor. Its discovery has provided valuable proof-of-concept for the therapeutic strategy of targeting mutation-induced cavities in oncoproteins. The detailed biophysical and cellular characterization of PhiKan 083 has laid the groundwork for the development of more potent and drug-like stabilizers of p53-Y220C and other p53 mutants. While the clinical development of PhiKan 083 itself has not progressed, the insights gained from its study continue to inform the design of next-generation p53-reactivating cancer therapies.

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